molecular formula C9H18N2S2 B14638296 [(Cyclohexylamino)sulfanyl](dimethylamino)methanethione CAS No. 52243-24-0

[(Cyclohexylamino)sulfanyl](dimethylamino)methanethione

Katalognummer: B14638296
CAS-Nummer: 52243-24-0
Molekulargewicht: 218.4 g/mol
InChI-Schlüssel: OYLIRXARNKSBHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Cyclohexylamino)sulfanylmethanethione is an organosulfur compound that features both amine and thione functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylamino)sulfanylmethanethione typically involves the reaction of cyclohexylamine with a suitable thiocarbonyl compound. One common method is the reaction of cyclohexylamine with carbon disulfide, followed by the addition of dimethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of (Cyclohexylamino)sulfanylmethanethione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(Cyclohexylamino)sulfanylmethanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(Cyclohexylamino)sulfanylmethanethione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of (Cyclohexylamino)sulfanylmethanethione involves its interaction with various molecular targets, including enzymes and proteins. The compound’s sulfur and amine groups allow it to form strong bonds with metal ions and other reactive sites in biological molecules. This interaction can inhibit or modify the activity of enzymes, making it useful in medicinal chemistry for developing enzyme inhibitors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (Dicyclohexylamino)sulfanylmethanethione
  • (Cyclohexylamino)sulfanylmethanethione
  • (Cyclohexylamino)sulfanylmethanethione

Uniqueness

(Cyclohexylamino)sulfanylmethanethione is unique due to its specific combination of cyclohexyl and dimethylamino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the synthesis of specialized organic compounds or as a probe in biochemical studies.

Eigenschaften

CAS-Nummer

52243-24-0

Molekularformel

C9H18N2S2

Molekulargewicht

218.4 g/mol

IUPAC-Name

(cyclohexylamino) N,N-dimethylcarbamodithioate

InChI

InChI=1S/C9H18N2S2/c1-11(2)9(12)13-10-8-6-4-3-5-7-8/h8,10H,3-7H2,1-2H3

InChI-Schlüssel

OYLIRXARNKSBHH-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=S)SNC1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.